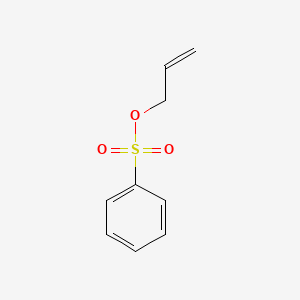

Allyl benzenesulfonate

Beschreibung

Allyl benzenesulfonate (C₉H₁₀O₃S, molecular weight 198.24 g/mol) is an ester derived from benzenesulfonic acid and allyl alcohol. Its structure features an allyl group (CH₂=CHCH₂–) bonded to a benzenesulfonate moiety (OSO₂C₆H₅). This compound is notable for its use as an alkylating agent in organic synthesis and its high reactivity due to the sulfonate ester group, which acts as a leaving group in nucleophilic substitution reactions .

Synthesis typically involves reacting allyl alcohol with benzenesulfonyl chloride in the presence of aqueous sodium hydroxide. However, this process carries significant hazards; during vacuum distillation, residues can polymerize explosively, especially if temperature control is lost .

Eigenschaften

CAS-Nummer |

7575-57-7 |

|---|---|

Molekularformel |

C9H10O3S |

Molekulargewicht |

198.24 g/mol |

IUPAC-Name |

prop-2-enyl benzenesulfonate |

InChI |

InChI=1S/C9H10O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2 |

InChI-Schlüssel |

PZJDKDVITVGDLW-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCOS(=O)(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Allyl benzenesulfonate can be synthesized through several methods. One common method involves the reaction of allyl alcohol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields allyl benzenesulfonate as the primary product .

Industrial Production Methods

In an industrial setting, the production of allyl benzenesulfonate may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Allyl benzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonates or sulfides.

Substitution: Allyl benzenesulfonate can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with allyl benzenesulfonate under mild conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzenesulfonates. These products have various applications in chemical synthesis and industrial processes .

Wissenschaftliche Forschungsanwendungen

Allyl benzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Allyl benzenesulfonate derivatives are investigated for their potential therapeutic properties.

Industry: It is employed in the production of surfactants, detergents, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of allyl benzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group enhances the electrophilicity of the allyl group, making it more reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in various industrial applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Allyl 4-Toluenesulfonate

- Structure : C₁₀H₁₂O₃S (molecular weight 212.26 g/mol), featuring a methyl-substituted benzene ring (p-toluenesulfonate).

- Reactivity: Shares thermal instability with allyl benzenesulfonate, as both are sulfonate esters of unsaturated alcohols.

Sodium Allyl Sulfonate

- Structure : C₃H₅NaO₃S (molecular weight 144.12 g/mol), a sodium salt with enhanced water solubility.

- It resists biodegradation (only 4% degradation after 13 months in aquifer slurries) due to the sulfonate group’s stability .

- Applications : Used in detergents and surfactants, whereas allyl benzenesulfonate is more suited to synthetic chemistry .

Allyl Chloride

- Structure : C₃H₅Cl (molecular weight 76.52 g/mol), an allyl halide.

- Reactivity : A potent alkylating agent with a chloride leaving group. Directly mutagenic in assays without metabolic activation, similar to allyl benzenesulfonate’s inferred mutagenicity .

- Hazards : Highly flammable and reactive, but polymerization risks are lower compared to sulfonate esters .

Vinyl Benzenesulfonate

- Structure : Polymerizes into polystyrene sulfonate derivatives. The vinyl group (CH₂=CH–) confers distinct reactivity, favoring addition polymerization over substitution reactions.

- Applications : Used in ion-exchange resins, contrasting with allyl benzenesulfonate’s role in small-molecule synthesis .

Research Findings and Data

Table 1: Comparative Properties of Allyl Benzenesulfonate and Analogs

Key Research Insights:

- Mutagenicity : Allyl benzenesulfonate and allyl chloride exhibit direct mutagenic activity due to their alkylating capacity, akin to mustard gas-like compounds .

- Polymerization Hazards : Allyl sulfonate esters (e.g., allyl benzenesulfonate, allyl 4-toluenesulfonate) are prone to explosive polymerization under heat or basic conditions, necessitating stringent temperature control during synthesis .

- Environmental Impact : Sodium allyl sulfonate’s resistance to biodegradation highlights regulatory challenges, unlike more labile allyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.